molecular formula C10H14N2OS B6434098 2-(ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one CAS No. 1133-85-3

2-(ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one

Cat. No. B6434098
CAS RN: 1133-85-3
M. Wt: 210.30 g/mol
InChI Key: AFSOCUPYECWWOK-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one (ESHQ) is a heterocyclic compound that belongs to the quinazolinone family. It is an aromatic compound with a molecular weight of 214.3 g/mol and a melting point of approximately 200°C. ESHQ is an important intermediate in the synthesis of various pharmaceuticals, pesticides, dyes, and other organic compounds. It is also used in the synthesis of several heterocyclic compounds, such as 2-amino-3,4,5,6,7,8-hexahydroquinazolin-4-one (AHQ).

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and toxins. It is also believed to act as an antitumor agent by suppressing the growth of cancer cells. Additionally, 2-(ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is thought to act as a photosensitizer in PDT, which is a form of cancer treatment that uses light-activated drugs to kill cancer cells.
Biochemical and Physiological Effects
2-(ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of many drugs and toxins. Additionally, it has been found to have antitumor activity and to act as a photosensitizer in PDT. Furthermore, 2-(ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-(ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high yield. Additionally, it is a stable compound and can be stored for long periods of time. However, there are some limitations to using 2-(ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one in lab experiments. For example, it is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 2-(ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one. These include further investigation into its potential use as an antitumor agent, its potential use as a photosensitizer in PDT, and its potential use as an inhibitor of the enzyme cytochrome P450. Additionally, further research could be conducted into its potential anti-inflammatory and antioxidant effects. Furthermore, further research could be conducted into the synthesis of 2-(ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one from other compounds, as well as into its potential applications in other areas.

Synthesis Methods

2-(ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is typically synthesized from the reaction of ethylsulfanyl chloride and 2-amino-3,4,5,6,7,8-hexahydroquinazolin-4-one (AHQ). The reaction is carried out in the presence of a base such as triethylamine (TEA) and a catalyst such as pyridine. The reaction proceeds as follows:
AHQ + Ethylsulfanyl chloride + TEA + Pyridine → 2-(ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one + HCl

Scientific Research Applications

2-(ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been studied for its potential applications in a variety of scientific research fields. It has been found to be a useful intermediate in the synthesis of various pharmaceuticals, pesticides, dyes, and other organic compounds. It has also been studied for its potential use as an antitumor agent and as an inhibitor of the enzyme cytochrome P450. In addition, 2-(ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been studied for its potential use as a photosensitizer in photodynamic therapy (PDT).

properties

IUPAC Name

2-ethylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-2-14-10-11-8-6-4-3-5-7(8)9(13)12-10/h2-6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSOCUPYECWWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(CCCC2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one

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